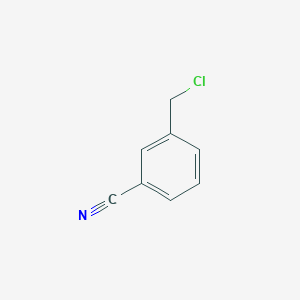

3-(Chloromethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXVOTDGLNPNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334857 | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64407-07-4 | |

| Record name | 3-(Chloromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64407-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme and Catalysts

The chloromethylation reaction typically uses benzonitrile as the substrate, formaldehyde as the chloromethyl source, and hydrochloric acid, with a Lewis acid catalyst to facilitate electrophilic substitution on the aromatic ring.

Commonly used Lewis acid catalysts include:

- Zinc chloride (ZnCl₂)

- Aluminum chloride (AlCl₃)

These catalysts activate formaldehyde and promote the formation of the chloromethyl cation intermediate, which then substitutes at the meta position relative to the nitrile group on benzonitrile.

Reaction Conditions

- Solvents: Dichloromethane, chloroform, or carbon tetrachloride are preferred due to their inertness and ability to dissolve reactants.

- Temperature: Typically controlled between 20°C and 70°C.

- Reaction time: Ranges from 5 to 20 hours depending on catalyst and conditions.

- Pressure: Often conducted under nitrogen atmosphere at slight positive pressure (0.1–0.5 MPa) to reduce loss of volatile components.

Advantages and Considerations

- This method provides relatively high selectivity for the 3-(chloromethyl) substitution.

- The use of Lewis acid catalysts enhances yield and purity.

- Avoids hazardous chlorine gas, improving safety.

- Reaction is a single-step process, simplifying production and reducing costs.

Catalytic Ammoxidation of Chlorotoluenes

Industrial Route

In industrial settings, 3-(Chloromethyl)benzonitrile can be produced by catalytic ammoxidation of chlorotoluenes:

- React chlorotoluenes with ammonia and oxygen in the presence of a suitable catalyst.

- Elevated temperatures facilitate conversion of methyl groups to nitrile groups.

- This method is efficient and cost-effective for large-scale production.

Limitations

- Requires careful control of reaction conditions to avoid over-oxidation.

- Catalyst selection is critical for selectivity.

- Less commonly detailed in literature compared to chloromethylation.

Detailed Research Findings and Data

A Chinese patent (CN105384620B) describes a related preparation method for 3-chloromethyl benzoic acid, which shares mechanistic similarities with this compound synthesis. The patent highlights:

- Use of chlorobenzoyl chloride and paraformaldehyde under Lewis acid catalysis (e.g., anhydrous zinc chloride, ferric chloride, aluminum chloride).

- One-step synthesis in solvents like dichloromethane, chloroform, or carbon tetrachloride.

- Reaction temperatures of 20–70°C, reaction times of 5–20 hours, and pressures of 0.1–0.5 MPa.

- High product purity (over 85%) and yields above 87% in various embodiments.

- Avoidance of toxic chlorine gas and minimization of by-products.

Representative Experimental Data

| Embodiment | Solvent | Catalyst (Lewis Acid) | Temp (°C) | Time (h) | Pressure (MPa) | Yield of 3-(Chloromethyl)benzoic acid (%) | Impurities (Benzoic acid %) |

|---|---|---|---|---|---|---|---|

| 1 | Dichloromethane | Anhydrous Zinc Chloride (0.05 mol) | 60–70 | 15 | 0.3 | 91.6 | 2.4 |

| 2 | Chloroform | Anhydrous Ferric Chloride (0.005 mol) | 20–25 | 10 | 0.5 | 90.2 | 3.1 |

| 3 | Carbon Tetrachloride | Anhydrous Aluminum Chloride (0.02 mol) | 55–60 | 20 | 0.1 | 87.7 | 8.2 |

| 6 | Dichloromethane | Anhydrous Copper Chloride (0.025 mol) | 40–45 | 5 | 0.4 | 89.1 | 6.6 |

| 7 | Dichloromethane | Anhydrous Aluminum Chloride (0.015 mol) | 25–35 | 8 | 0.4 | 85.2 | 9.6 |

Note: While this data is for 3-chloromethyl benzoic acid, the reaction principles and conditions are informative for this compound preparation due to structural similarities and analogous reaction mechanisms.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst(s) | Solvent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chloromethylation of Benzonitrile | Benzonitrile, formaldehyde, HCl | ZnCl₂, AlCl₃ | Dichloromethane, chloroform | 20–70°C, 5–20 h, N₂ atmosphere | High selectivity, single step, safer than chlorine gas | Requires careful control of Lewis acid and reaction parameters |

| Catalytic Ammoxidation | Chlorotoluenes, NH₃, O₂ | Various metal catalysts | Not specified | Elevated temperature | Efficient industrial scale, cost-effective | Catalyst sensitivity, risk of over-oxidation |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.

Oxidation: The compound can be oxidized to form benzoic acid derivatives under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)benzonitrile has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.

Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)benzonitrile depends on its reactivity and the specific reactions it undergoes. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The nitrile group can also undergo reduction or oxidation, resulting in different functional groups that can interact with biological targets or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Benzonitrile Derivatives

3-(Bromomethyl)benzonitrile

- Structure : Bromine replaces chlorine in the chloromethyl group.

- Reactivity : Bromine’s higher leaving-group ability enhances nucleophilic substitution rates compared to chlorine.

- Applications : Used in synthesizing analogs with improved pharmacokinetic profiles .

4-(Chloromethyl)benzonitrile

Functionalized Benzonitriles

3-(Dimethylamino)benzonitrile

- Structure: Dimethylamino group replaces chloromethyl.

- Reactivity: Electron-donating amino group reduces electrophilicity, making it less reactive in substitution reactions.

- Applications : Forms hydrogen-bonded complexes with haloforms (e.g., CHI₃) in spectroscopic studies .

3-Amino-4-chlorobenzonitrile

Nitrile Derivatives with Extended Substituents

3-(2-Chloroethoxy)benzonitrile

- Structure : Ethoxy chain with terminal chlorine.

- Reactivity : The extended chain facilitates phase-transfer catalysis in alkylation reactions.

- Applications : Intermediate in herbicide synthesis .

5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Market and Toxicity Data (2019–2024)

Research Findings and Trends

- Pharmaceutical Innovation: this compound derivatives show promise in dual-acting FFAR1/FFAR4 modulators, with yields optimized to ~37% via HPLC purification .

- Spectroscopy : Halogen-bonded complexes of this compound exhibit distinct UV-Vis spectral shifts, aiding in molecular interaction studies .

- Market Growth : Asia-Pacific dominates production (~60% market share), driven by cost-effective synthesis protocols .

Biologische Aktivität

3-(Chloromethyl)benzonitrile, also known as 4-chloro-3-(chloromethyl)benzonitrile, is an organic compound with significant potential in various biological applications. Its structure consists of a benzene ring substituted with a chloromethyl group and a nitrile group, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its anti-inflammatory properties, potential interactions with proteins, and applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both the chloromethyl and nitrile groups allows for diverse chemical transformations and interactions with biological molecules. The chloromethyl group is particularly notable for its ability to form covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity or receptor interactions.

Anti-inflammatory Effects

A study investigated the anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-induced inflammation model in rats. The compound was administered at a dosage of 500 mg per 60 kg body weight. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-1β, suggesting that the compound may inhibit cyclooxygenase-2 (COX-2) activity and modulate inflammatory pathways .

Key Findings:

- Reduction in Inflammatory Markers:

- TNF-α:

- IL-1β:

- Stability: The compound remained stable for up to three years under controlled conditions (25°C and 75% humidity).

These findings suggest that this compound could serve as a novel therapeutic agent for COX-related inflammatory diseases.

Interaction with Biological Targets

The structural characteristics of this compound suggest potential interactions with various biological targets:

- Covalent Bonding: The chloromethyl group may engage in covalent bonding with proteins, influencing their activity.

- Hydrogen Bonding: The nitrile group can participate in hydrogen bonding, which may affect binding affinities to receptors or enzymes.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound in biological applications:

- Inflammation Model Study : Demonstrated significant anti-inflammatory effects in an animal model, indicating its potential use in treating inflammatory conditions .

- Drug Development Applications : Research has shown that derivatives of this compound can be synthesized for targeted drug delivery systems, particularly in cancer therapy where modulation of PD-L1 expression is crucial .

Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Anti-inflammatory | Significant reduction in TNF-α and IL-1β levels |

| Protein Interaction | Potential covalent bonding with nucleophilic sites |

| Drug Development | Applications in PD-L1 inhibition and cancer treatment |

Q & A

Q. Methodological Considerations :

- Temperature : Elevated temperatures (>80°C) may lead to byproducts like polymerization.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Lewis acids (AlCl₃) improve electrophilicity in aromatic substitutions.

How is this compound characterized using spectroscopic and chromatographic methods?

Basic Research Question

Characterization involves ¹H/¹³C NMR , mass spectrometry (MS) , and HPLC . For example:

- ¹H NMR : Aromatic protons appear at δ 7.5–8.0 ppm (multiplet), while the -CH₂Cl group resonates at δ 4.5–4.7 ppm (singlet) .

- MS : Molecular ion peak at m/z 151.59 (C₈H₆ClN⁺) with fragmentation patterns confirming the nitrile (-C≡N) and chloromethyl (-CH₂Cl) groups .

Q. Methodological Protocol :

- Sample Preparation : Dissolve in deuterated DMSO or CDCl₃ for NMR.

- HPLC Conditions : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

What reaction mechanisms govern the functionalization of this compound in complex organic syntheses?

Advanced Research Question

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. For instance, substitution with pyrrolidine derivatives under basic conditions yields bioactive intermediates .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) introduces aryl groups .

Q. Mechanistic Insight :

- Leaving Group Ability : Cl⁻ departure is facilitated by polar solvents (DMF) and mild heating.

- Steric Effects : Ortho-substituents on the benzene ring may hinder reactivity.

How can researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question

Derivatives are screened for receptor binding (e.g., PD-L1 inhibition) and enzymatic activity using:

- In Vitro Assays : Competitive binding studies (SPR, fluorescence polarization) to quantify affinity (Kd values) .

- Cell-Based Models : Cytotoxicity assays (MTT) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Case Study :

A derivative, 3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, showed IC₅₀ = 2.1 µM against breast cancer cells via EGFR kinase inhibition .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Storage : 2–8°C in airtight containers, protected from light and moisture .

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Disposal : Neutralize with 10% NaOH, followed by incineration in compliance with EPA guidelines .

Advanced Research Question

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess transition-state energies for substitution pathways.

- Molecular Docking : Predict binding poses with target proteins (e.g., PD-L1) using AutoDock Vina .

Example : DFT studies revealed that the -CH₂Cl group’s LUMO (-1.2 eV) facilitates nucleophilic attack .

How should researchers resolve contradictions in reported data (e.g., conflicting reaction yields or bioactivity)?

Advanced Research Question

- Reproducibility Checks : Verify purity (HPLC >98%), solvent quality, and catalyst activity.

- Meta-Analysis : Compare data across studies (e.g., yields in DMF vs. THF) to identify solvent-dependent trends .

Case Study : Discrepancies in PD-L1 inhibitor yields (58–74%) were attributed to variations in reducing agent concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.